molecular formula C10H12N2S B12119161 1h-Indol-6-amine,4-(ethylthio)-

1h-Indol-6-amine,4-(ethylthio)-

Cat. No.: B12119161
M. Wt: 192.28 g/mol
InChI Key: QUXSOCLKHNMWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-6-amine,4-(ethylthio)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indol-6-amine,4-(ethylthio)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For 1H-Indol-6-amine,4-(ethylthio)-, specific conditions and reagents would be tailored to introduce the ethylthio and amine groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-amine,4-(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-6-carboxylic acid derivatives, while reduction might yield indole-6-amine derivatives .

Scientific Research Applications

1H-Indol-6-amine,4-(ethylthio)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indol-6-amine,4-(ethylthio)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indol-6-amine,4-(ethylthio)- is unique due to the presence of both the ethylthio and amine groups, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4-ethylsulfanyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2S/c1-2-13-10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3

InChI Key

QUXSOCLKHNMWJO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CC2=C1C=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.